molecular formula C22H19Cl2NO3 B1669542 Beta-cypermethrin CAS No. 66841-24-5

Beta-cypermethrin

Cat. No. B1669542
CAS RN: 66841-24-5
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-CMKODMSKSA-N
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Description

Beta-cypermethrin is a new active substance that has been used for approval . It is a synthetic pyrethroid used as an insecticide in large-scale commercial agricultural applications as well as in consumer products for domestic purposes . It is used to control a wide range of insects, especially Lepidoptera and Coleoptera, in various crops .


Synthesis Analysis

The synthesis of Beta-cypermethrin involves various processes. A study showed that a pretreatment method for high-performance liquid chromatography (HPLC) determination of cypermethrin in microbial degradation systems was systematically studied . Another study showed that the enzymatic activities of acetylcholinesterase, carboxylases, and glutathione S-transferases significantly increased with increasing beta-cypermethrin concentrations .


Molecular Structure Analysis

The molecular formula of Beta-cypermethrin is C22H19Cl2NO3 . It has specific absorption peaks at 1.27, 1.84, 2.12, and 2.92 THz . The density functional theory (DFT) was used to characterize the molecular dynamics and formation mechanism of the absorption peaks .


Chemical Reactions Analysis

Beta-cypermethrin is stable as a solid but it is epimerised in weak base solution and readily hydrolysed at higher pH . Its half-lives at pH values 3, 7, and 9 (25 °C) were 50,40 and 15 days respectively .


Physical And Chemical Properties Analysis

Beta-cypermethrin has a low aqueous solubility and is volatile . It is considered a serious marine pollutant . It is stable as a solid but it is epimerised in weak base solution and readily hydrolysed at higher pH .

Scientific Research Applications

1. Environmental Concentrations and Antioxidant System Effects

Beta-cypermethrin (beta-CYP) is a pyrethroid pesticide extensively applied, potentially causing damage to non-target organisms. Research has explored its effects on the antioxidant system in aquatic animals, such as zebrafish. Exposure to environmental dosages of beta-CYP induced changes in the activities of various antioxidant enzymes in the liver and brain of zebrafish, highlighting its environmental impact and the importance of monitoring its usage (Mu et al., 2014).

2. Reproductive Toxicity Studies

Beta-cypermethrin has been studied for its effects on the reproductive system, particularly in male mice. The substance was found to impair reproductive function by inducing oxidative stress, affecting testes structure, sperm development, and reducing testosterone production (Wang et al., 2009). Furthermore, beta-CYP's reproductive toxicity was also observed in zebrafish, where it negatively impacted reproductive capacity, altered hormone levels, and affected gene expression related to the hypothalamic-pituitary-gonadal axis (Lu et al., 2020).

3. Insecticide Resistance

Beta-cypermethrin's resistance in insects like houseflies has been a subject of study, providing insights for pest management. For instance, a strain of houseflies developed a 4420-fold resistance to beta-cypermethrin, and research showed that this resistance was inherited as a major autosomal factor, contributing to understanding how insects develop resistance to pesticides (Zhang, Shi, & Gao, 2008).

4. Environmental Contamination and Impact on Non-Target Species

Beta-cypermethrin's impact on non-target species such as the lady beetle has been investigated. Exposure to sublethal doses of beta-CYP affected flight, locomotion, respiratory metabolism, and altered the expression of detoxification-related genes, underscoring the unintended ecological impacts of pesticide use (Xiao et al., 2017).

5. Bioavailability and Soil Microbial Community

The effects of beta-cypermethrin on soil microbial activity have been studied, revealing that heavy application may not severely damage soil microbial communities. This study contributes to understanding the environmental risk associated with beta-CYP and its varying toxic levels depending on bioavailability in different environments (Zhuang, Chen, Yao, Li, Burnet, & Choi, 2011).

6. Novel Enzymes for Detoxification

A novel enzyme capable of degrading beta-cypermethrin, identified in a Streptomyces sp. isolate, has been discovered. This enzyme, named CMO, represents a new class of pyrethroid-degrading enzymes and provides a potential solution for environmental detoxification of beta-cypermethrin, which is essential for environmental protection and reducing its toxic effects on mammals (Chen et al., 2013).

Safety And Hazards

Beta-cypermethrin is toxic if swallowed, harmful in contact with skin, may cause an allergic skin reaction, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, very toxic to aquatic life, and very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAATUXNTWXVJKI-HBFSDRIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032524, DTXSID00873776
Record name D-trans-beta-Cypermethrin
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Record name rel-(R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-trans-beta-Cypermethrin

CAS RN

66841-24-5, 66290-20-8
Record name (R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
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Record name D-trans-beta-Cypermethrin
Source EPA DSSTox
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Record name rel-(R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyano-3-phenoxybenzyl [1R-[1α(R*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Record name RU-27816
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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